1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile
Description
1,1-Dioxo-2,5-dihydro-1λ⁶-thiophene-3-carbonitrile is a sulfur-containing heterocyclic compound characterized by a partially saturated thiophene ring system. The "1,1-dioxo" designation indicates the presence of a sulfone group (S=O₂), which increases the compound’s polarity and oxidation state (sulfur at +6). The 2,5-dihydro configuration implies two single bonds in the five-membered ring, reducing aromaticity compared to fully unsaturated thiophenes.
Available data from Enamine Ltd.’s catalog () lists the molecular formula as C₇H₈N₂ with a molecular weight of 152.20 g/mol, though this conflicts with theoretical calculations for the core structure (expected formula: ~C₅H₅NO₂S, molecular weight ~143.07 g/mol). The compound’s CAS numbers are EN 300-205816 and EN 300-306934.
Properties
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWCSTMLXJTGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable thiophene derivative with a nitrile source in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The thiophene ring can undergo substitution reactions where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₇N₃O₂S
- Molecular Weight : Approximately 161.16 g/mol
- CAS Number : 122131-77-5
The compound's structure allows it to participate in various chemical reactions, making it suitable for applications in drug discovery and development. Its electrophilic centers (carbonyls) and nucleophilic sites (cyano group) facilitate interactions with biological targets.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The presence of the cyano group in 1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile enhances its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may have similar effects.
- Anti-inflammatory Effects : Compounds with thiophene structures have been studied for their anti-inflammatory properties. The unique reactivity of this compound may allow it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
- Drug Discovery : The compound's ability to form complexes with biological macromolecules can be leveraged in drug design. Its structural features allow it to act as a lead compound for synthesizing new therapeutic agents targeting specific diseases .
Material Science Applications
- Organic Electronics : Due to its electronic properties, this compound can be utilized in organic semiconductors and photovoltaic devices. The thiophene ring contributes to charge transport properties essential for electronic applications .
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties. Its functional groups allow for further modifications that can enhance polymer performance in various applications, including coatings and adhesives .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth comparable to established antibiotics. |
| Study B | Anti-inflammatory Effects | Showed modulation of cytokine production in vitro, indicating potential therapeutic benefits in inflammatory diseases. |
| Study C | Organic Electronics | Evaluated as a promising material for organic solar cells with improved efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of 1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can act as an electrophile, while the thiophene ring can engage in aromatic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and applications:
*Note: Discrepancy exists between reported (C₇H₈N₂) and theoretical molecular formulas.
Key Differences and Implications
Core Heterocycle and Aromaticity: The target compound’s 2,5-dihydrothiophene core lacks the fused aromatic system present in Compound 12 (tetrahydrobenzo[b]thiophene). The Patent Compound’s benzothiazole core introduces nitrogen, altering electronic properties and enabling hydrogen bonding.
Substituent Effects :
- The -CN group in the target compound enhances electrophilicity, making it amenable to nucleophilic substitution or cycloaddition reactions.
- Compound 12 ’s phthalimide and phenyl groups contribute to high melting points (277–278°C) due to π-π stacking and hydrogen bonding.
- The Patent Compound ’s dichloro and hydroxybenzoyl groups enhance lipophilicity, likely targeting biological membranes or enzymes.
Synthetic Routes: Compound 12 is synthesized via reflux with phthalic anhydride in glacial acetic acid (56% yield), a method favoring cyclic imide formation .
Applications :
- Compound 12 ’s extended aromatic system and polar substituents suggest utility in optoelectronics or as a bioactive intermediate.
- The Patent Compound ’s substitution pattern (Cl, OH) aligns with antimicrobial or anti-inflammatory drug candidates .
- The target compound’s simplicity and -CN group position it as a versatile building block for further functionalization.
Research Findings and Limitations
- Physical Properties : The target compound’s melting point and solubility data are absent, limiting direct comparisons.
- Synthetic Challenges : Conflicting molecular data () highlight the need for verification via experimental characterization (e.g., X-ray crystallography, which may use SHELX software as in ).
- Biological Activity : While sulfone-containing heterocycles are often bioactive, the target compound’s lack of complex substituents may restrict its standalone efficacy unless modified.
Biological Activity
1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile, with the CAS number 122131-77-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by relevant data and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 145.16 g/mol
- Structure : The compound features a thiophene ring with two oxo groups and a carbonitrile functional group.
Antimicrobial Activity
Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. A study focused on various thiophene derivatives demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against human cancer cells, with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The findings indicate that this compound may have potential applications in cancer therapy.
The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes associated with bacterial cell wall synthesis and cancer cell proliferation. Further studies are required to elucidate the exact pathways involved.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The researchers conducted a series of assays to determine the compound's effectiveness against resistant strains of bacteria. The results highlighted its superior activity compared to traditional antibiotics.
Case Study 2: Cancer Cell Inhibition
Another pivotal study investigated the cytotoxic effects of the compound on different cancer cell lines. The research team utilized flow cytometry and apoptosis assays to demonstrate that treatment with this compound led to significant apoptosis in HeLa cells, indicating its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing 1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions with active methylene reagents or anhydrides. Key steps include:
- Cyclization with phthalic anhydride : Refluxing precursor compounds (e.g., 2-(1,3-dioxoisoindolin-2-yl) derivatives) in glacial acetic acid yields the target compound with a nitrile group .
- Use of succinic anhydride : Fusion of aminothiophene derivatives with succinic anhydride in the presence of sodium acetate facilitates ring closure .
- Optimization : Adjusting reaction time, temperature, and catalyst (e.g., sodium acetate) improves yields.
Q. Table 1: Representative Synthetic Conditions
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, S=O stretches ~1150–1300 cm⁻¹) .
- ¹H NMR : Resolves dihydrothiophene protons (δ 2.5–3.5 ppm) and aromatic substituents (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 316.08 for C₁₃H₈N₂O₂S) .
Q. Table 2: Key Spectroscopic Data
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing electron-withdrawing/donating groups to the thiophene core?
- Methodological Answer :
- Substituent Screening : Test diverse reagents (e.g., 4-chlorophenyl or piperidine derivatives) to assess electronic effects on reactivity .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution for electron-withdrawing groups .
- Catalyst Tuning : Use bases (e.g., K₂CO₃) or acids (e.g., conc. HCl) to modulate reaction pathways .
Q. What methodologies are recommended for resolving contradictions in crystallographic data during structure determination?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution data; its robust algorithms handle twinned crystals and disorder .
- Cross-Validation : Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) .
- Iterative Analysis : Re-examine data collection parameters (e.g., temperature, radiation source) to minimize systematic errors .
Q. How can computational methods like DFT simulations be integrated into studying electronic properties of derivatives?
- Methodological Answer :
- Electronic Structure Analysis : Calculate HOMO-LUMO gaps to predict reactivity and charge distribution .
- Docking Studies : Model interactions with biological targets (e.g., PD-L1) to guide functionalization .
- Validation : Compare simulated IR/NMR spectra with experimental data to refine computational parameters .
Q. What experimental strategies are effective in obtaining and characterizing polymorphic forms or salts of derivatives?
- Methodological Answer :
- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) or temperature gradients to induce crystallization .
- Salt Formation : React the compound with acids (e.g., HCl) or bases (e.g., NaOH) to stabilize ionic forms .
- Characterization : Pair XRD with thermal analysis (e.g., DSC) to differentiate polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
